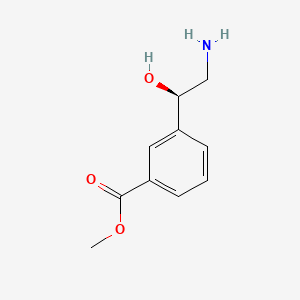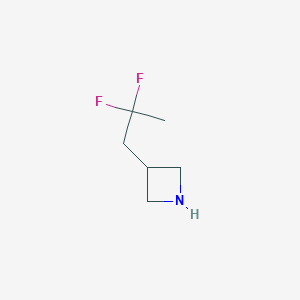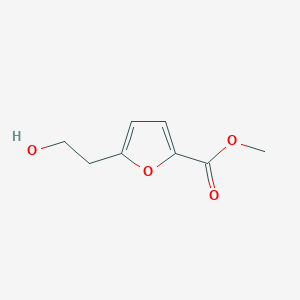
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a hydroxyethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)furan-2-carboxylate.
Reduction: Formation of 5-(2-hydroxyethyl)furan-2-methanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-(2-hydroxyethyl)furan-2-carboxylate involves its interaction with cellular components. In antibacterial applications, it disrupts the cell wall and membrane of bacteria, leading to cell lysis . In cancer cells, it exhibits selective cytotoxicity, possibly through the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-furoate:
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound has applications in the synthesis of pharmaceuticals.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
The uniqueness of this compound lies in its combination of a hydroxyethyl group and a furan ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 5-(2-hydroxyethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3 |
InChI Key |
OYPAHINCDCZGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


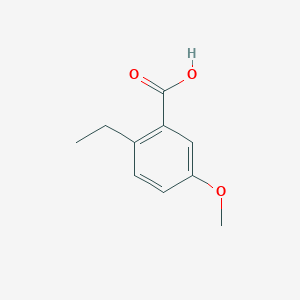
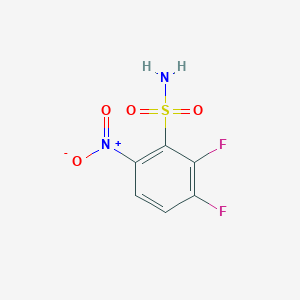

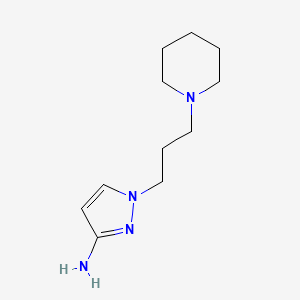
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)

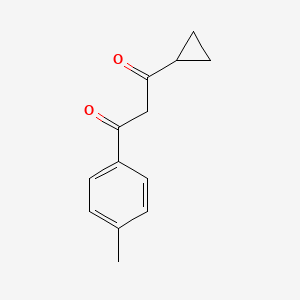


![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

